molecular formula C9H16ClNO2 B2963966 1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid hcl CAS No. 2135332-62-4

1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid hcl

Cat. No.: B2963966
CAS No.: 2135332-62-4
M. Wt: 205.68
InChI Key: YYXFMIYTISQUDS-UHFFFAOYSA-N
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Description

1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid hydrochloride is a bicyclic compound combining a cyclopropane ring with a piperidine moiety, functionalized with a carboxylic acid group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its structural uniqueness lies in the rigid cyclopropane ring, which confers conformational restraint, and the piperidine group, a common pharmacophore in central nervous system (CNS) targeting drugs . The compound is synthesized via cyclopropanation reactions or coupling strategies involving piperidine derivatives, as inferred from analogous synthetic routes described in related compounds .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperidin-4-ylcyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)9(3-4-9)7-1-5-10-6-2-7;/h7,10H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXFMIYTISQUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2(CC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2135332-62-4
Record name 1-(piperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
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Preparation Methods

The synthesis of 1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid hydrochloride typically involves the reaction of piperidine with cyclopropane carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and other organic compounds. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid hydrochloride and its applications span diverse fields, making it valuable in academic and industrial settings.

Pharmaceutical Research

  • Investigated as a potential lead compound for developing analgesics or other therapeutic agents.
  • Potential treatment of neuropsychiatric diseases such as schizophrenia, depression, anxiety, sleep disorders, appetite disorders, affective disorders such as major depression, bipolar disorder, depression with psychotic features, and Tourette's Syndrome .
  • Beneficial for the treatment of drug-induced psychoses as well as psychoses secondary to neurodegenerative disorders such as Alzheimer's or Huntington's Disease .
  • Useful in treating hypertension, migraine, vasospasm, ischemia and the primary treatment and secondary prevention of various thrombotic conditions including myocardial infarction, thrombotic or ischemic stroke, idiopathic and thrombotic thrombocytopenic purpura, and peripheral vascular disease .

Chemical Biology

  • Utilized as a tool to study biological pathways and molecular interactions.
  • A method for identifying a subject suitable for treatment with the compound by detecting the presence of a polymorphism that predisposes the subject to being responsive to the compound .

Reactivity and Synthesis

Key reactions include:

  • Esterification: Carboxylic acid reacts with alcohols to form esters.
  • Amide Coupling: Carboxylic acid reacts with amines to form amides.
  • Salt Formation: Piperidine reacts with acids to form salts.

Synthesis of 1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid hydrochloride can be achieved through several methods, including:

  • Cyclopropane Ring Formation: Cyclopropanation of appropriate alkene precursors.
  • Piperidine Ring Introduction: Introduction of the piperidine moiety through reductive amination or related methods.
  • Carboxylic Acid Protection/Deprotection: Standard protection and deprotection strategies for the carboxylic acid group.

Interaction Studies

Interaction studies involving 1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid hydrochloride focus on its binding affinity and efficacy towards various receptors:

  • Receptor Binding Assays: Evaluating binding affinity to target receptors.
  • Functional Assays: Assessing the compound’s effect on receptor activity.
  • Structure-Activity Relationship (SAR) Studies: Modifying the compound to optimize its pharmacological properties.

These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Structural Similarity

Several compounds share structural similarities with 1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid hydrochloride.

Compound NameStructure FeaturesUnique Aspects
1-Pyridine-4-yl-piperidine-4-carboxylic acidContains a pyridine instead of piperidineDifferent nitrogen heterocycle affects activity
N-MethylcarfentanilPiperidine ring with methyl substitutionStronger analgesic properties
NorfentanylPiperidine derivative with distinct side chainsPotent opioid receptor agonist

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl (-CF₃) substituents (e.g., AS95641) increase lipophilicity and resistance to oxidative metabolism compared to the parent compound .
  • Ethyl groups (e.g., 1-Ethylcyclopropanecarboxylic Acid) reduce polarity but may limit aqueous solubility, unlike the hydrochloride salt form of the target compound .
  • Cyanide (-CN) groups (e.g., trans-2-Cyanocyclopropanecarboxylic Acid) introduce polarity but may reduce bioavailability due to hydrogen-bonding interactions .

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound exhibits higher aqueous solubility (>50 mg/mL) compared to free bases like 1-Ethylcyclopropanecarboxylic Acid (<10 mg/mL) .
  • Log S (Solubility) : Analogues such as 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (Log S = -1.5) suggest moderate solubility for similar piperidine-carboxylic acid derivatives, though the HCl salt likely improves this metric .
  • Molecular Weight : The target compound (MW ~243.69) aligns with drug-like molecules (MW < 500), unlike bulkier analogues like tert-butyl-protected derivatives (MW > 300) .

Commercial Availability

  • Custom synthesis services (e.g., CymitQuimica) offer tert-butyl-protected derivatives at >€700/50 mg, highlighting the cost of complex functionalization .

Biological Activity

1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid hydrochloride (also known as piperidine derivative) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H15NO2·HCl
  • Molecular Weight : 195.68 g/mol
  • CAS Number : 68604438

The biological activity of 1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid HCl is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperidine ring is known to enhance binding affinity and selectivity towards specific targets, making it a candidate for drug development.

Inhibitory Activity

Recent studies have investigated the compound's inhibitory effects on various kinases, which are critical in cell signaling pathways:

  • GSK-3β Inhibition : The compound has shown promising inhibitory activity against GSK-3β, with IC50 values reported around 10 nM, indicating high potency. This inhibition is significant as GSK-3β is involved in various cellular processes, including glycogen metabolism and cell differentiation .
  • Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects of the compound on different cell lines, including HT-22 (neuronal) and BV-2 (microglial). Results indicated that at concentrations up to 10 µM, the compound did not significantly reduce cell viability, suggesting a favorable safety profile .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight modifications that enhance biological activity:

CompoundR GroupIC50 (µM)Comments
1Methyl10High GSK-3β inhibition
2Ethyl15Moderate potency
3Propyl25Lower activity compared to methyl
4Cyclopropyl8Enhanced binding affinity

These modifications indicate that smaller alkyl groups may enhance inhibitory potency against targeted enzymes .

Study on Anti-Cancer Activity

A study published in a peer-reviewed journal investigated the anti-cancer properties of various piperidine derivatives, including our compound. The findings suggested that derivatives with cyclopropane moieties exhibited significant anti-proliferative effects on cancer cell lines, supporting their potential as therapeutic agents in oncology .

Research on Neuroprotective Effects

Another study explored the neuroprotective effects of piperidine derivatives against oxidative stress-induced neuronal damage. The results indicated that compounds similar to this compound could reduce neuronal death in models of neurodegenerative diseases, highlighting their potential for treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid HCl?

  • Methodological Answer : The compound can be synthesized via cyclopropanation reactions or modified Hofmann rearrangements. For example, electro-induced Hofmann rearrangements under acidic conditions (e.g., HCl) have been employed for cyclopropylamine derivatives, with optimized pH control (pH 1) to stabilize the hydrochloride salt . Reaction yields can be improved by adjusting stoichiometry and reaction time, as demonstrated in recent syntheses of related cyclopropane-carboxylic acid derivatives.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm cyclopropane ring integrity and piperidine substitution patterns .
  • High-Performance Liquid Chromatography (HPLC) : Employ a methanol-buffer mobile phase (65:35 ratio, pH 4.6 sodium acetate/1-octanesulfonate buffer) for purity analysis, as validated for structurally similar piperidinecarboxylic acids .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy and detects trace impurities .

Q. How do solubility properties influence experimental design in biological assays?

  • Methodological Answer : The compound’s solubility in aqueous buffers (e.g., pH 4.6 sodium acetate) and organic solvents (e.g., methanol) dictates formulation strategies. Pre-solubilization in DMSO followed by dilution in buffer is recommended for cell-based studies. Solubility limits should be empirically tested to avoid precipitation during kinetic assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during scale-up synthesis?

  • Methodological Answer : Utilize Design of Experiments (DoE) to evaluate variables like temperature, pH, and catalyst loading. For example, reducing HCl concentration during cyclopropanation may suppress side reactions (e.g., ring-opening). Reaction monitoring via in-situ FTIR or LC-MS helps identify intermediates and adjust conditions dynamically .

Q. How should discrepancies in NMR data (e.g., unexpected splitting patterns) be resolved?

  • Methodological Answer :

  • 2D NMR Techniques : Employ COSY, HSQC, and NOESY to resolve stereochemical ambiguities and confirm cyclopropane ring geometry .
  • Comparative Analysis : Cross-reference with published spectra of structurally analogous compounds, such as 1-acetylpiperidine-4-carboxylic acid, to validate assignments .

Q. What strategies are effective for quantifying trace impurities in bulk batches?

  • Methodological Answer : Use HPLC with diode-array detection (DAD) and a C18 column paired with a sodium acetate/1-octanesulfonate buffer (pH 4.6) to separate and quantify impurities. Spiking experiments with known standards (e.g., unreacted cyclopropane precursors) validate detection limits .

Q. How does the compound’s hydrochloride salt form impact stability during long-term storage?

  • Methodological Answer : The hydrochloride salt is hygroscopic; store desiccated at ambient temperatures in amber vials to prevent hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation pathways, with periodic NMR and HPLC analysis to monitor decomposition .

Q. What role does this compound play in medicinal chemistry as a building block?

  • Methodological Answer : Its cyclopropane-piperidine scaffold serves as a rigid pharmacophore for designing protease inhibitors or GPCR modulators. For example, similar derivatives have been used to synthesize prasugrel metabolites and boronate esters for targeted drug delivery .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across different assay platforms?

  • Methodological Answer :

  • Assay Validation : Ensure consistent buffer conditions (e.g., ionic strength, pH) and cell lines. Discrepancies in IC50 values may arise from differences in membrane permeability or off-target effects.
  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., calcium flux) for efficacy .

Tables for Key Parameters

Parameter Recommended Method Reference
Purity Analysis HPLC (methanol:buffer, 65:35, pH 4.6)
Structural Confirmation ¹H/¹³C NMR in DMSO-d6
Stability Testing Accelerated storage (40°C/75% RH)
Impurity Profiling HRMS with spiked standards

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